molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B134701 Acrylic acid CAS No. 79-10-7

Acrylic acid

Cat. No.: B134701
CAS No.: 79-10-7
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic acid can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the catalytic oxidation of propylene. This method has largely replaced older methods due to its efficiency and economic viability .

Chemical Reactions Analysis

2.1. Production Reactions

Acrylic acid is primarily produced through the vapor-phase oxidation of propylene. The main reactions involved in this process include:

  • Conversion of Propylene to Acrolein :

    C3H6+1.5O2C3H4O+H2OC_3H_6+1.5O_2\rightarrow C_3H_4O+H_2O
  • Conversion of Acrolein to this compound :

    C3H4O+0.5O2C3H4O2C_3H_4O+0.5O_2\rightarrow C_3H_4O_2

These reactions are typically catalyzed and occur in two reactors in series, allowing for efficient conversion of propylene to this compound with acetic acid as a by-product through competing reactions.

2.2. Competing Reactions

In addition to the desired production of this compound, other reactions can occur:

  • Formation of Acetic Acid :

    C3H6+2.5O2C2H4O2+CO2+H2OC_3H_6+2.5O_2\rightarrow C_2H_4O_2+CO_2+H_2O
  • Complete Oxidation :

    C3H6+4.5O23CO2+3H2OC_3H_6+4.5O_2\rightarrow 3CO_2+3H_2O

These competing reactions highlight the importance of optimizing reaction conditions to favor this compound production over by-products.

Polymerization Reactions

This compound readily undergoes polymerization due to its double bond, leading to the formation of polythis compound, which has applications in superabsorbent materials and coatings.

3.1. Radical Polymerization

The radical polymerization process can be initiated using various initiators such as azobisisobutyronitrile (AIBN). The general mechanism involves:

  • Formation of radicals from the initiator.

  • Addition of radicals to this compound monomers.

  • Chain propagation until termination occurs.

The reaction can be summarized as follows:

n(C3H4O2)initiator(C3H4O2)nn(C_3H_4O_2)\xrightarrow{initiator}(C_3H_4O_2)_n

3.2. Kinetic Studies

Kinetic studies have shown that the rate of polymerization is influenced by factors such as concentration, temperature, and solvent type. For instance, studies indicate that polymerization in isopropanol at varying concentrations of AIBN leads to different enthalpies of reaction, highlighting the complexity of these processes .

Photochemical Reactions

This compound also undergoes photochemical reactions when exposed to UV light, which can lead to various products depending on the reaction conditions.

4.1. Mechanisms and Products

Research has explored the photochemistry of this compound using molecular dynamics simulations, revealing multiple reaction pathways and product yields that align with experimental data . Key findings include:

  • The formation of dimeric products.

  • Reaction pathways that differ significantly based on excitation energy levels and environmental conditions.

Scientific Research Applications

Key Applications

  • Adhesives and Coatings
    • Acrylic acid is integral in producing adhesives and coatings that exhibit excellent bonding strength and durability. These materials are used across industries such as construction, automotive, and packaging.
  • Superabsorbent Polymers (SAPs)
    • The primary component in SAPs, this compound can absorb several times its weight in water. This property makes it essential for products like disposable diapers and sanitary napkins.
  • Textiles and Fibers
    • Acrylic fibers produced from this compound are known for their softness and moisture-wicking properties. They are widely used in sportswear and home textiles.
  • Healthcare Products
    • This compound is utilized in medical adhesives and dental cements due to its biocompatibility and strong bonding capabilities.
  • Water Treatment
    • In water treatment processes, this compound is converted into polythis compound, which functions as a flocculant and scale inhibitor, benefiting industries like oil and gas, mining, and food processing.

Data Table: Applications of this compound

Application AreaSpecific UsesKey Properties
AdhesivesConstruction, automotive, packagingStrong bonding strength
CoatingsPaints, protective coatingsDurability, weather resistance
Superabsorbent PolymersDiapers, sanitary productsHigh absorption capacity
TextilesSportswear, home textilesSoftness, moisture-wicking
HealthcareMedical adhesives, surgical tapesBiocompatibility
Water TreatmentFlocculants, scale inhibitorsEffective in reducing contaminants

Case Study 1: Superabsorbent Polymers in Hygiene Products

A study conducted by researchers at the University of Minnesota demonstrated the effectiveness of superabsorbent polymers derived from this compound in disposable diapers. The polymers were shown to absorb up to 30 times their weight in liquid while maintaining structural integrity under pressure. This application significantly improved product performance compared to traditional materials.

Case Study 2: Eco-Friendly Adhesives

Recent advancements have led to the development of eco-friendly adhesives using this compound derived from renewable sources such as corn. A new catalyst formulation has been reported to enhance yield while reducing costs associated with producing acrylics from biomass. This innovation not only lowers production costs but also promotes sustainability within the adhesive industry .

Case Study 3: Water Treatment Efficiency

In a comparative study on water treatment methods, polythis compound produced from this compound was found to be more effective than traditional flocculants in removing heavy metals from wastewater. The study highlighted that the use of this compound-based polymers could lead to significant improvements in water quality management practices .

Biological Activity

Acrylic acid (AA), a colorless liquid with the formula CH2 CHCOOH\text{CH}_2\text{ CHCOOH}, is an alpha, beta-unsaturated monocarboxylic acid widely used in the production of polymers and as a chemical intermediate. Its biological activity has garnered attention due to its potential applications in pharmaceuticals, agriculture, and material science. This article explores the biological activities of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and its role in polymeric systems.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly when incorporated into polymeric systems. Research has demonstrated that poly(this compound) (PAA) and its copolymers can effectively kill bacteria and prevent biofilm formation. For instance, a study showed that diblock copolymers containing PAA displayed enhanced bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of these copolymers increases with higher this compound content, highlighting the importance of molecular structure in antimicrobial efficacy.

Table 1: Antimicrobial Activity of Poly(this compound) Copolymers

Sample NameCompositionAntimicrobial Activity
PAA-1PAA + PSEffective against S. aureus
PAA-2PAA + PMMAEffective against E. coli
PAA-3PAA + PS + PMMABroad-spectrum activity

Enzyme Inhibition

This compound derivatives have shown promising enzyme inhibition potential. A study investigated three new this compound derivatives isolated from Achillea millefolium, which were evaluated for their inhibition against urease and α-glucosidase enzymes. The most potent derivative exhibited an IC50 value of 10.46μM10.46\,\mu M against urease, outperforming the standard inhibitor thiourea . This suggests that this compound derivatives could be developed into therapeutic agents targeting specific enzymatic pathways.

Table 2: Enzyme Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeIC50 Value (μM)Comparison to Thiourea (IC50 = 21.5 μM)
Compound 1Urease16.87 ± 0.02Less potent
Compound 2Urease13.71 ± 0.07Less potent
Compound 3Urease10.46 ± 0.03More potent

Polymeric Applications

The incorporation of this compound into polymeric materials enhances their functional properties, particularly in biomedical applications. For example, this compound is utilized in creating hydrophilic terpolymers that exhibit antibacterial properties . These materials can be used in wound dressings or coatings to prevent infection.

Moreover, research has shown that this compound-based polymers can be engineered to respond to environmental stimuli, making them suitable for drug delivery systems. The ability to control the release of therapeutic agents through pH or temperature changes can lead to more effective treatments with fewer side effects.

Case Studies

  • Antibacterial Terpolymers : A study synthesized a series of terpolymers containing this compound, acrylamide, and acrylonitrile. The terpolymer with the highest acrylonitrile content exhibited significant antibacterial activity against Gram-negative bacteria . This study highlights the potential for developing new materials with tailored antibacterial properties.
  • Biofilm Prevention : Another investigation focused on the use of PAA block copolymers to prevent biofilm formation on surfaces commonly associated with hospital-acquired infections. The results indicated that these copolymers could effectively inhibit bacterial adhesion and biofilm development .

Q & A

Basic Research Questions

Q. How can researchers safely handle acrylic acid in laboratory settings to minimize health risks?

this compound poses significant health hazards, including severe skin/eye irritation and respiratory distress. Key safety protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid hydrophilic contact lenses due to vapor absorption risks .
  • Ventilation: Conduct experiments in fume hoods to limit inhalation exposure.
  • Emergency Procedures: Immediate rinsing with water for 15+ minutes after skin/eye contact, followed by medical evaluation. SAMU (emergency medical teams) must be contacted for inhalation incidents due to delayed pulmonary edema risks .
  • Storage: Label containers clearly with hazard warnings and store in cool, ventilated areas away from oxidizers .

Q. What methodological approaches are recommended for assessing the purity of this compound in experimental setups?

  • Chromatography: Use HPLC or GC-MS to quantify this compound and detect impurities (e.g., residual monomers or stabilizers like 4-methoxyphenol) .
  • Titration: Acid-base titration with NaOH can determine carboxylic acid content, though interference from stabilizers requires correction .
  • Spectroscopy: FT-IR or NMR to confirm structural integrity and identify byproducts .

Q. What are the key considerations when synthesizing this compound derivatives for polymer applications?

  • Monomer Selection: Use high-purity this compound (≥99.5%) to minimize side reactions. Stabilizers (e.g., MEHQ) must be removed via distillation or ion exchange for polymerization .
  • Reaction Conditions: Control temperature (e.g., 60–80°C for free-radical polymerization) and initiator concentrations (e.g., persulfates or redox systems like Fe²⁺/H₂O₂) .
  • Post-Synthesis Analysis: Measure grafting efficiency (%) and homopolymer content via solvent extraction (e.g., acetone for polythis compound removal) .

Advanced Research Questions

Q. How can experimental design methods optimize the graft polymerization of this compound onto biopolymers like starch?

  • Factorial Design: Evaluate variables such as starch concentration (5–10%), temperature (40–80°C), and monomer-to-starch ratio (0.5–2.0 mol/mol) to maximize grafting efficiency. For cassava starch, optimal conditions include 40°C and 10% starch concentration, reducing homopolymer formation to <10% .
  • Response Surface Methodology (RSM): Model interactions between parameters (e.g., initiator concentration and reaction time) to predict add-on (%) and monomer conversion .

Q. What strategies address contradictions in kinetic data during this compound polymerization studies?

  • In-situ Monitoring: Use real-time techniques like Raman spectroscopy to track monomer consumption and identify side reactions (e.g., branching or crosslinking) .
  • Statistical Reconciliation: Apply ANOVA to isolate confounding factors (e.g., temperature fluctuations or impurity effects) and validate reproducibility .
  • Mechanistic Modeling: Develop kinetic models incorporating chain-transfer constants and termination rates to explain deviations from ideal behavior .

Q. How do environmental factors influence the degradation pathways of this compound-based materials in aqueous systems?

  • Hydrolytic Stability: Assess pH-dependent ester hydrolysis in this compound copolymers. At neutral pH, ester groups hydrolyze slowly, while alkaline conditions accelerate degradation .
  • Microbial Activity: Conduct biodegradation studies with Pseudomonas spp. to evaluate enzymatic cleavage of polymer backbones. FT-IR and GPC track molecular weight reduction .

Q. What advanced analytical techniques characterize the crosslinking efficiency in this compound copolymers?

  • Swelling Ratio Analysis: Measure equilibrium swelling in solvents (e.g., water) to calculate crosslink density using the Flory-Rehner equation .
  • Dynamic Mechanical Analysis (DMA): Evaluate viscoelastic properties (storage/loss modulus) to infer crosslink homogeneity .
  • Small-Angle X-ray Scattering (SAXS): Detect nanoscale network inhomogeneities caused by uneven crosslinking .

Q. In biotechnational production of this compound, how do microbial strain selection and metabolic engineering impact yield?

  • Strain Engineering: Escherichia coli strains expressing acrAB genes convert glucose to this compound via β-alanine pathway. Knockout of competing pathways (e.g., lactate dehydrogenase) increases yields to ~2.5 g/L .
  • Fermentation Optimization: Use fed-batch reactors with controlled oxygen levels (DO >20%) to prevent metabolic flux diversion to acetate .
  • Downstream Processing: Separate this compound from broth via ion-exchange chromatography or membrane filtration to achieve >95% purity .

Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Molecular Formula

Record name ACRYLIC ACID
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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Record name Acrylic acid
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DSSTOX Substance ID

DTXSID0039229
Record name Acrylic acid
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
Record name Diacrylic acid
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
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Retrosynthesis Analysis

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